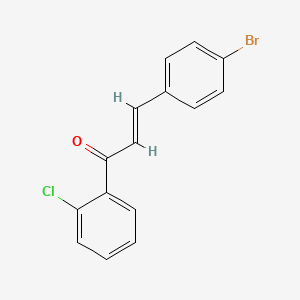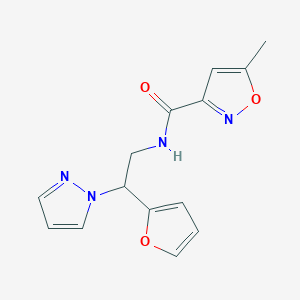![molecular formula C21H19N5OS2 B2891884 2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone CAS No. 2034354-49-7](/img/structure/B2891884.png)
2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone is a synthetic organic compound often explored in various scientific fields due to its unique structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone can be achieved through a multi-step process:
Formation of the Benzo[d]thiazole Ring: : This can be synthesized via the condensation of o-aminothiophenol with appropriate aldehydes or ketones under acidic conditions.
Introduction of the Triazole Moiety: : The 1H-1,2,3-triazole ring is typically introduced through the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. An azide derivative and a terminal alkyne are reacted to form the triazole ring.
Linking the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized via the reduction of pyrrole or through the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Formation of Ethanone Linkage: : The final step involves coupling the benzo[d]thiazole and the triazole-pyrrolidine moieties via a thioether bond. This can be achieved using thiols and appropriate coupling agents under mild conditions.
Industrial Production Methods
For large-scale industrial production, the process might be optimized to improve yields and reduce costs. This can include the use of continuous flow reactors, catalytic systems, and efficient purification techniques to ensure high purity and consistent product quality.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the sulfur atom in the thiazole ring, forming sulfoxides and sulfones.
Reduction: : Reduction reactions can occur at the ketone group, converting it into an alcohol.
Substitution: : Various substitution reactions can be performed at the aromatic rings, modifying their electronic and steric properties.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: : Electrophilic substitution reactions can be facilitated using reagents like chlorosulfonic acid or nitrating mixtures.
Major Products Formed
Sulfoxides and Sulfones: from oxidation
Alcohols: from reduction
Halogenated Compounds: from electrophilic substitutions
科学的研究の応用
2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone has diverse applications:
Chemistry: : It serves as a building block for more complex organic molecules, useful in synthetic chemistry.
Biology: : The compound can be used in biochemical assays to study enzyme activity and protein-ligand interactions.
Industry: : The compound could be utilized in the production of specialty chemicals and materials.
作用機序
The exact mechanism of action depends on the context of its application:
In biological systems, the compound can interact with various molecular targets such as enzymes or receptors, inhibiting or modulating their activity.
The presence of the triazole ring can enhance binding affinity and specificity to certain biological targets, contributing to its potential as a pharmacophore.
In chemical reactions, the thiazole and triazole rings provide multiple reactive sites, facilitating diverse transformations.
類似化合物との比較
Comparing 2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone with similar compounds highlights its uniqueness:
Benzothiazole Derivatives: : Compounds with similar benzothiazole structures may have comparable reactivity but differ in biological activity based on substituents.
Triazole Compounds: : Triazole-based compounds often exhibit significant biological activity due to their ability to form stable interactions with biological targets.
Pyrrolidine Containing Molecules: : Pyrrolidine rings are common in many biologically active molecules, and their presence can influence the pharmacokinetic properties.
Similar Compounds
2-(benzo[d]thiazol-2-ylthio)ethanol
1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
1-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-2-one
特性
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS2/c27-20(14-28-21-22-17-8-4-5-9-19(17)29-21)25-11-10-16(12-25)26-13-18(23-24-26)15-6-2-1-3-7-15/h1-9,13,16H,10-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIJUOWJBSYASM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CSC4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 4-FORMYLBENZOATE](/img/structure/B2891801.png)
![N-(2-(4-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2891802.png)
![ethyl 4-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B2891803.png)
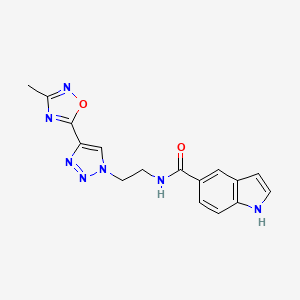
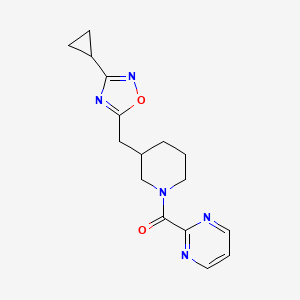

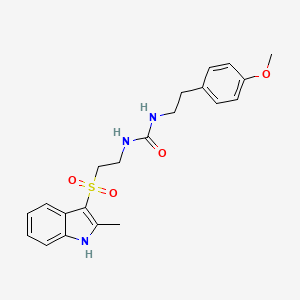
![ETHYL 4-(2-{[5-(4-ETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE](/img/structure/B2891817.png)
![6-Chlorothieno[3,2-c]pyridine](/img/structure/B2891818.png)
![(S)-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate](/img/structure/B2891819.png)

